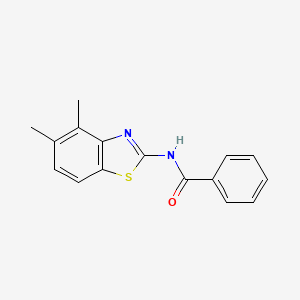

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The molecular structure of “N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” and its analogues have been studied extensively. For example, one analogue with docking score = −6.771 kcal/mol has shown stronger H-bond with amino acid (Thr184 and Gly97) showing an efficient binding within the binding site of HSP-90 in comparison with the native ligand Onalespib (XJX) a potent inhibitor of Hsp90 .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity . They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .科学的研究の応用

Antibacterial Studies

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” has been studied for its antibacterial properties. Research has investigated its effectiveness against various bacterial strains such as Escherichia coli , Proteus species , Staphylococcus aureus , and Pseudomonas aeruginosa .

Biological Evaluation

The compound has undergone biological evaluations to assess its potential as a bioactive molecule. These studies often involve synthesizing novel derivatives and testing their biological activities .

Cell-specific Productivity Enhancement

In biotechnological applications, derivatives of this compound have been used to enhance cell-specific productivity. This involves evaluating the structure-activity relationship to optimize the additive effects in batch cultures .

Antioxidant Activity

Thiazole derivatives, which include “N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, have been synthesized and screened for their antioxidant activities. This includes methods such as hydrogen peroxide scavenging .

Synthesis from N-Protected Amino Acids

The compound has been synthesized from N-protected amino acids, showcasing a methodological application in organic chemistry. This process involves various steps including protection, activation, and coupling of amino acids .

Chemical Cataloging

This compound is also cataloged for research and development purposes. It is available for purchase from chemical suppliers, indicating its use in various scientific research applications .

将来の方向性

Future research could focus on further understanding the mechanism of action of “N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” and its analogues, as well as exploring their potential therapeutic applications. Additionally, more studies are needed to fully understand their physical and chemical properties, as well as their safety and hazards .

作用機序

Target of Action

N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the biochemical pathways of the target organisms .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and tyrosine kinase . These enzymes are involved in essential biological processes, and their inhibition can disrupt the normal functioning of cells, leading to cell death .

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of microorganisms . They can also interfere with DNA replication and protein synthesis by inhibiting enzymes like DNA gyrase .

Pharmacokinetics

Its metabolic stability and the presence of metabolic enzymes can influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide are likely to be related to its inhibitory effects on key enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to cell death . For instance, benzothiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .

特性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCANPJSZCQYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2910785.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)

![5-[5-(Ethylsulfanyl)-1,3,4-oxadiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2910793.png)

![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)